
Ethyl 8-(trifluoromethyl)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is a chemical compound with the molecular formula C14H11F3O2. It is known for its unique structural properties, which include a naphthalene ring substituted with a trifluoromethyl group and an ethyl ester functional group. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The trifluoromethyl group can be introduced through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of solid acid catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted naphthalene derivatives from nucleophilic substitution.
科学的研究の応用
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the trifluoromethyl and ethyl ester groups, making it less lipophilic and less reactive in certain chemical reactions.
8-(Trifluoromethyl)naphthalene: Lacks the carboxylic acid and ester functionalities, limiting its applications in esterification and related reactions.
Ethyl 2-naphthoate: Lacks the trifluoromethyl group, reducing its lipophilicity and potential biological activity.
Uniqueness
2-Naphthalenecarboxylic acid, 8-(trifluoromethyl)-, ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of scientific and industrial applications.
特性
分子式 |
C14H11F3O2 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
ethyl 8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O2/c1-2-19-13(18)10-7-6-9-4-3-5-12(11(9)8-10)14(15,16)17/h3-8H,2H2,1H3 |
InChIキー |
QYNORJHQWKDXLE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)



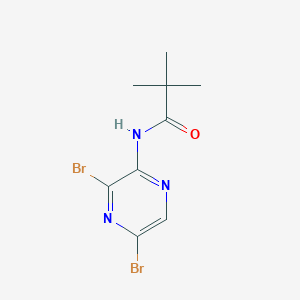
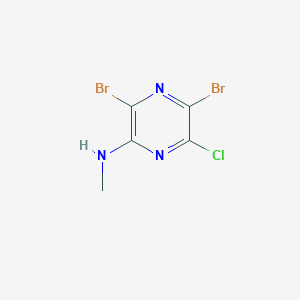
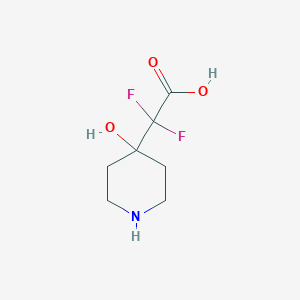

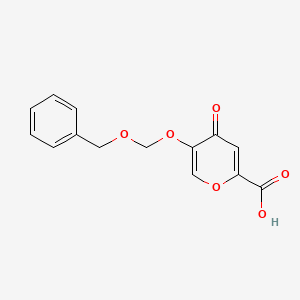
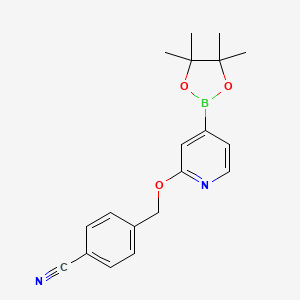



![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
